molecular formula C29H35N3O2 B4082951 N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-tert-butylphenoxy)acetamide

N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-tert-butylphenoxy)acetamide

Cat. No. B4082951
M. Wt: 457.6 g/mol
InChI Key: WVAOWTLFIUJCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-tert-butylphenoxy)acetamide, commonly known as BPPA, is a chemical compound used in scientific research. It belongs to the class of piperazine derivatives and is known for its potential therapeutic applications. The purpose of

Mechanism of Action

The mechanism of action of BPPA is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. BPPA also has affinity for adrenergic and histaminergic receptors.
Biochemical and Physiological Effects
BPPA has been shown to alter the levels of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using BPPA in lab experiments is its potential therapeutic applications. BPPA has been shown to have antipsychotic, antidepressant, and anxiolytic properties, making it a promising candidate for drug development. However, one limitation is that the mechanism of action of BPPA is not fully understood, which makes it difficult to predict its effects on the body.

Future Directions

There are several future directions for research on BPPA. One area of interest is its potential use in the treatment of Parkinson's disease and schizophrenia. Another area of interest is its potential use in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of BPPA and its effects on the body.
Conclusion
In conclusion, BPPA is a chemical compound used in scientific research for its potential therapeutic applications. It is synthesized using a multi-step process and has been shown to have antipsychotic, antidepressant, and anxiolytic properties. BPPA alters the levels of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine, and increases the levels of BDNF. While BPPA has potential as a therapeutic agent, further research is needed to fully understand its mechanism of action and its effects on the body.

Scientific Research Applications

BPPA has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. BPPA has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.

properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O2/c1-29(2,3)24-9-15-27(16-10-24)34-22-28(33)30-25-11-13-26(14-12-25)32-19-17-31(18-20-32)21-23-7-5-4-6-8-23/h4-16H,17-22H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAOWTLFIUJCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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